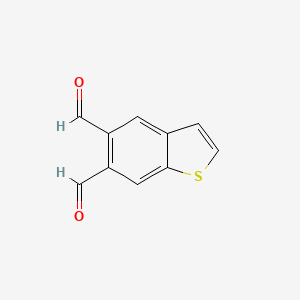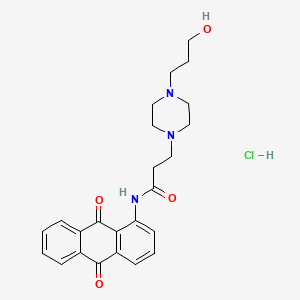
1-Piperazinepropanamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-(3-hydroxypropyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinepropanamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-(3-hydroxypropyl)-, monohydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-(3-hydroxypropyl)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the anthracenyl group and the hydroxypropyl side chain. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-Piperazinepropanamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-(3-hydroxypropyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, binding to a receptor may inhibit its activity, resulting in a therapeutic effect.
類似化合物との比較
Similar Compounds
1-Piperazineethanol: Another piperazine derivative with different functional groups.
1-Piperazinecarboxamide: Similar core structure but different side chains.
N-(9,10-Dihydro-9,10-dioxo-1-anthracenyl)acetamide: Shares the anthracenyl group but has a different amide linkage.
Uniqueness
1-Piperazinepropanamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-(3-hydroxypropyl)-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
112764-15-5 |
|---|---|
分子式 |
C24H28ClN3O4 |
分子量 |
457.9 g/mol |
IUPAC名 |
N-(9,10-dioxoanthracen-1-yl)-3-[4-(3-hydroxypropyl)piperazin-1-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C24H27N3O4.ClH/c28-16-4-10-26-12-14-27(15-13-26)11-9-21(29)25-20-8-3-7-19-22(20)24(31)18-6-2-1-5-17(18)23(19)30;/h1-3,5-8,28H,4,9-16H2,(H,25,29);1H |
InChIキー |
FEXBQVPWKFAOOB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCO)CCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




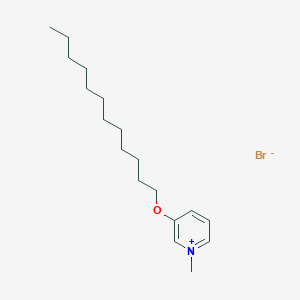
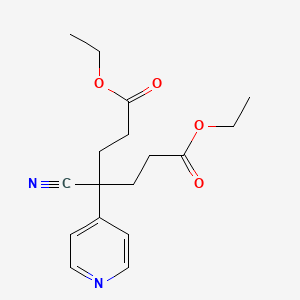
![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
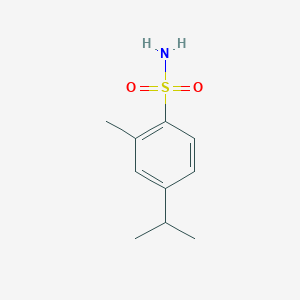
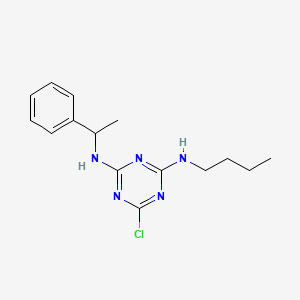
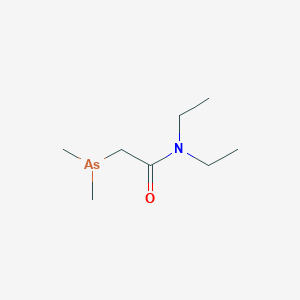
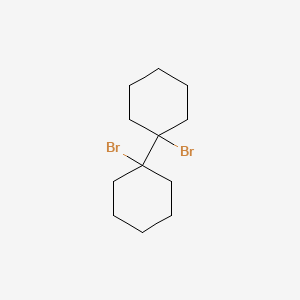
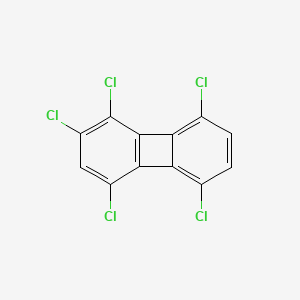
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)
